4,6-Dichloropyrimidine-5-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloropyrimidine-5-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2FN2O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYBXUSZFLJJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)S(=O)(=O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of 4,6 Dichloropyrimidine 5 Sulfonyl Fluoride
Reactivity of the Pyrimidine (B1678525) Halogens (C-Cl bonds)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified in 4,6-Dichloropyrimidine-5-sulfonyl fluoride (B91410) by the strong inductive and mesomeric electron-withdrawing effects of the -SO₂F group at the C-5 position. This pronounced electronic activation renders the chlorine atoms at the C-4 and C-6 positions highly susceptible to displacement by various nucleophiles and participation in metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary mode of reactivity for the C-Cl bonds in 4,6-Dichloropyrimidine-5-sulfonyl fluoride is the Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing sulfonyl fluoride group powerfully stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, thereby lowering the activation energy and facilitating the substitution reaction. The C-4 and C-6 positions are equivalent, meaning monosubstitution can occur at either position without regiochemical preference.
The reaction of this compound with amine nucleophiles is expected to proceed readily to yield mono- and di-substituted aminopyrimidines. Research on analogous systems, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, demonstrates that amination reactions can occur under mild conditions. mdpi.com The strong activation by the C-5 substituent facilitates the displacement of the chlorine atoms. Both primary and secondary amines can serve as effective nucleophiles. The reaction typically proceeds by adding the amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or potassium carbonate, in a suitable polar aprotic solvent such as dimethylformamide (DMF) or ethanol (B145695). mdpi.com
The reaction can be controlled to favor either mono- or di-substitution by adjusting the stoichiometry of the amine nucleophile and the reaction conditions.
Representative Amination Reactions:
| Nucleophile | Product(s) | Typical Conditions |
| Ammonia | 4-Amino-6-chloro-pyrimidine-5-sulfonyl fluoride | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Room Temp. |
| Benzylamine | 4-(Benzylamino)-6-chloro-pyrimidine-5-sulfonyl fluoride | Base (e.g., Et₃N), Solvent (e.g., EtOH), Reflux |
| Morpholine | 4-Chloro-6-morpholino-pyrimidine-5-sulfonyl fluoride | 1 equiv. Morpholine, Base, Solvent (e.g., THF) |
| Morpholine | 4,6-Dimorpholino-pyrimidine-5-sulfonyl fluoride | >2 equiv. Morpholine, Base, Solvent (e.g., THF), Heat |
This interactive table presents predicted outcomes based on the reactivity of analogous compounds.
Similar to amination, the C-Cl bonds are highly susceptible to displacement by oxygen (alkoxides) and sulfur (thiolates) nucleophiles. The reactions with alkoxides, such as sodium methoxide or ethoxide, are typically rapid and lead to the formation of 4-alkoxy-6-chloropyrimidine or 4,6-dialkoxypyrimidine derivatives. Studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have shown that solvolysis (reaction with the alcohol solvent) can occur in the presence of a strong base, which generates alkoxide ions in situ. mdpi.com
Thiolation reactions with nucleophiles like sodium thiophenoxide would proceed in a similar fashion to yield the corresponding thioether derivatives. The high reactivity endowed by the sulfonyl fluoride group allows these transformations to occur under relatively mild conditions.
Representative Alkoxylation and Thiolation Reactions:
| Nucleophile | Product | Typical Conditions |
| Sodium Methoxide | 4-Chloro-6-methoxy-pyrimidine-5-sulfonyl fluoride | NaOMe, Methanol, 0 °C to Room Temp. |
| Sodium Thiophenoxide | 4-Chloro-6-(phenylthio)-pyrimidine-5-sulfonyl fluoride | NaSPh, Solvent (e.g., DMF), Room Temp. |
This interactive table presents predicted outcomes based on established SNAr principles on activated pyrimidines.
In this compound, the C-4 and C-6 positions are chemically equivalent. Therefore, the initial monosubstitution reaction does not present a regioselectivity challenge, as attack at either position yields the same product.
However, the regioselectivity of a subsequent, second substitution can be influenced by the electronic nature of the nucleophile introduced in the first step.
An electron-donating group (e.g., an amino or alkoxy group) introduced at the C-4 position will slightly decrease the electrophilicity of the remaining C-6 position, making the second substitution reaction slower than the first.
Conversely, if the first substituent were electron-withdrawing , it would further activate the remaining chloro-substituted position.
The powerful activation provided by the C-5 sulfonyl fluoride group is the dominant factor, ensuring that even after the introduction of an electron-donating group, the remaining chlorine atom is still highly activated towards a second substitution, albeit potentially requiring slightly more forcing conditions than the first. The presence of a bulky substituent at C-5 can also sterically influence the approach of the nucleophile. wuxiapptec.com
Cross-Coupling Reactions at Pyrimidine C-Cl Bonds
The C-Cl bonds of this compound are also amenable to forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for such transformations.
The Suzuki–Miyaura coupling is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms. Research on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine has demonstrated that the C-Cl bonds at the C-4 and C-6 positions can be selectively coupled with various aryl and heteroaryl boronic acids. mdpi.comresearchgate.net This serves as a strong precedent for the reactivity of this compound.
The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., K₃PO₄ or Na₂CO₃) and a suitable solvent system like 1,4-dioxane or a DME/ethanol mixture. mdpi.comnih.gov By carefully controlling the stoichiometry of the boronic acid, regioselective monocoupling can be achieved. Using an excess of the boronic acid and/or more forcing conditions can lead to disubstitution at both the C-4 and C-6 positions. Electron-rich boronic acids have been shown to give good to better yields in these couplings. mdpi.com
Representative Suzuki–Miyaura Coupling Reaction:
| Boronic Acid (1.1 equiv.) | Product | Catalyst | Base | Solvent | Yield |
| Phenylboronic acid | 4-Chloro-6-phenyl-pyrimidine-5-sulfonyl fluoride | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good |
| 4-Methoxyphenylboronic acid | 4-Chloro-6-(4-methoxyphenyl)-pyrimidine-5-sulfonyl fluoride | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Excellent |
| 3-Thienylboronic acid | 4-Chloro-6-(thiophen-3-yl)-pyrimidine-5-sulfonyl fluoride | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good |
This interactive table presents predicted outcomes and conditions based on the successful Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com
Reactivity of the Sulfonyl Fluoride Group (S-F bond)
The sulfonyl fluoride group (-SO₂F) is characterized by a unique balance of stability and latent reactivity. The sulfur(VI)-fluorine bond is exceptionally strong and kinetically inert under many conditions, including oxidation, reduction, and thermolysis. nih.gov However, its electrophilicity can be "unleashed" under specific conditions, making it a key functional group for a new class of click chemistry. nih.gov
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a highly reliable and versatile "click chemistry" reaction. researchgate.netsigmaaldrich.com It involves the exchange of the fluoride atom on a sulfur(VI) center with a nucleophile, forming a stable covalent bond. researchgate.net This transformation is valued for its efficiency, selectivity, operational simplicity, and compatibility with diverse functional groups under mild, often metal-free, conditions. researchgate.netccspublishing.org.cn
The SuFEx reaction relies on the interplay between the stability of the S-F bond and its activation to allow for nucleophilic substitution at the sulfur atom. sci-hub.se While sulfonyl fluorides are stable, even in refluxing aniline, their reactivity can be triggered by specific activators. sigmaaldrich.com The mechanism generally involves the activation of the S-F bond, making the sulfur center more electrophilic and susceptible to attack by a nucleophile. This activation can be achieved through proton or silicon centers, which facilitate the departure of the fluoride ion. scispace.com
The scope of SuFEx is extensive, with a wide array of nucleophiles capable of participating in the reaction. This includes silyl (B83357) ethers, alcohols, and various primary and secondary amines. researchgate.netccspublishing.org.cn The reaction is not only limited to small molecules but has also found broad applications in chemical biology, drug discovery, and materials science for creating complex molecular connections. researchgate.netnih.gov
A primary application of SuFEx chemistry is the synthesis of sulfonamides through the reaction of sulfonyl fluorides with primary or secondary amines. ccspublishing.org.cn This method is often superior to traditional routes that use sulfonyl chlorides, as sulfonyl fluorides are more stable and less prone to side reactions like hydrolysis. chemrxiv.org The reaction can be promoted by bases or catalytic systems. bohrium.com For instance, a catalytic amount of 1-hydroxybenzotriazole (HOBt) combined with silicon additives has been shown to effectively activate the S-F bond for amidation, providing excellent yields even with sterically hindered substrates. chemrxiv.org This catalytic approach provides a facile entry to a diverse range of sulfonamides, which are privileged structures in many pharmaceutical agents. chemrxiv.org
The table below summarizes the formation of sulfonamides from this compound.
| Reactant 1 | Reactant 2 (Amine) | Expected Product (Sulfonamide) |
| This compound | Primary Amine (R-NH₂) | N-Alkyl/Aryl-4,6-dichloropyrimidine-5-sulfonamide |
| This compound | Secondary Amine (R₂NH) | N,N-Dialkyl/Aryl-4,6-dichloropyrimidine-5-sulfonamide |
The SuFEx reaction can also be used to form sulfonate esters and sulfamates.
Sulfonates: The reaction of a sulfonyl fluoride with an alcohol or a phenol, particularly in their silylated forms (silyl ethers), yields the corresponding sulfonate ester. researchgate.net The reaction with phenols is particularly efficient, often proceeding in the presence of a suitable base or catalyst. rsc.org Microwave-assisted protocols have been developed to accelerate these reactions, allowing for the rapid synthesis of aryl sulfonates from sulfonyl fluorides and aryl alcohols. nih.gov
Sulfamates: Sulfamates are structurally related to sulfonamides and can be synthesized via SuFEx chemistry by reacting sulfamoyl fluorides with amines or alcohols. organic-chemistry.org More directly, starting from a sulfonyl fluoride like this compound, a two-step sequence involving conversion to a sulfamoyl intermediate followed by reaction with an alcohol or amine can yield sulfamates. A modular two-step SuFEx sequence using SO₂F₂ as a linchpin to couple ketones and amines has been developed to generate alkenyl sulfamates. nih.gov
The table below illustrates the formation of sulfonates.
| Reactant 1 | Reactant 2 (Nucleophile) | Expected Product |
| This compound | Alcohol (R-OH) or Phenol (Ar-OH) | Alkyl/Aryl 4,6-dichloropyrimidine-5-sulfonate |
Radical Reactivity of Sulfonyl Fluorides
Beyond the polar, two-electron pathway of SuFEx chemistry, sulfonyl fluorides can also engage in radical-based transformations. This reactivity often involves the generation of aryl or sulfonyl radicals under photocatalytic or electrochemical conditions.
Visible-light photocatalysis has emerged as a mild and efficient method for generating radicals from various precursors. In the context of sulfonyl fluorides, aryl diazonium salts can be converted into aryl radicals, which then couple with a sulfur dioxide source (like DABSO) and a fluorine source to form aryl sulfonyl fluorides. nih.gov Conversely, an existing aryl sulfonyl fluoride can serve as a precursor to an aryl radical via a desulfonative process under specific catalytic conditions.
Another pathway involves the generation of a fluorosulfonyl radical (•SO₂F). springernature.com This highly reactive intermediate can be generated from sources like sulfuryl fluoride (SO₂F₂) gas and can participate in the hydrofluorosulfonylation of unsaturated hydrocarbons. springernature.com Photocatalytic methods can also generate sulfonyl radicals from organoboron substrates, which are then trapped by a sulfur dioxide source and a fluorine source to yield the final sulfonyl fluoride product. nih.gov This radical reactivity provides a complementary set of transformations to the polar SuFEx reactions, expanding the synthetic utility of the sulfonyl fluoride functional group. scispace.com
Electrophilic Behavior Towards Various Nucleophiles
The electrophilic character of this compound is defined by three reactive centers: the two chlorine atoms at the C4 and C6 positions of the pyrimidine ring, and the sulfur atom of the sulfonyl fluoride group. The electron-withdrawing nature of the pyrimidine ring and the sulfonyl group enhances the electrophilicity of the carbon atoms bonded to the chlorine atoms, making them susceptible to nucleophilic aromatic substitution (SNAr).
The outcome of the reaction with a nucleophile is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, soft nucleophiles such as amines and thiols are expected to preferentially attack the electron-deficient carbon atoms of the pyrimidine ring, leading to the displacement of one or both chlorine atoms. In contrast, harder nucleophiles may exhibit a greater propensity to react at the sulfonyl fluoride moiety.
Studies on analogous compounds, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have shown that chemoselectivity can be achieved. For instance, anilines and secondary aliphatic amines in the presence of a weak base tend to selectively displace a chlorine atom researchgate.net. Conversely, deprotonated anilines and their carbonyl derivatives can selectively displace the sulfonyl group researchgate.net. Sterically and electronically unbiased primary aliphatic amines have also been observed to selectively displace the sulfonyl group in related systems researchgate.net.
The sulfonyl fluoride group itself is a well-established reactive handle in chemical biology and drug discovery, known for its ability to react with a variety of nucleophilic amino acid side chains. While generally stable, its reactivity can be modulated by the electronic properties of the aromatic ring to which it is attached mdpi.com.
Table 1: Predicted Reactivity of this compound with Various Nucleophiles (Based on Analogous Systems)
| Nucleophile | Predicted Primary Site of Attack | Potential Products |
| Primary Amines | C4/C6 or Sulfonyl Fluoride | Mono- or di-aminopyrimidines, or pyrimidine sulfonamides |
| Secondary Amines | C4/C6 | Mono- or di-aminopyrimidines |
| Alcohols/Alkoxides | C4/C6 | Mono- or di-alkoxypyrimidines |
| Thiols/Thiolates | C4/C6 | Mono- or di-thiopyrimidines |
Note: The precise selectivity and reaction outcomes for this compound would require specific experimental validation.
Cooperative and Orthogonal Reactivity of Halogens and Sulfonyl Fluoride
The presence of three distinct reactive sites on the this compound scaffold—the two chlorine atoms and the sulfonyl fluoride group—presents both challenges and opportunities for synthetic chemists. The ability to selectively address each of these sites allows for the construction of complex, highly functionalized molecules.
Chemoselectivity Challenges and Solutions in Multifunctional Molecules
A primary challenge in the chemistry of this compound is achieving chemoselectivity in the substitution of the two chemically equivalent chlorine atoms and the sulfonyl fluoride group. The reactivity of each site is influenced by a combination of electronic and steric factors. The two chlorine atoms at the C4 and C6 positions are electronically similar, making their selective monofunctionalization challenging without exploiting subtle differences in their steric environment or employing specific reaction conditions.
Solutions to these chemoselectivity challenges often involve a careful choice of nucleophile, solvent, temperature, and catalyst. For instance, in related dichloropyrimidine systems, mono-amination can be achieved under controlled conditions, while palladium catalysis can be employed for the introduction of a second amino substituent nih.gov. The inherent differences in reactivity between the chloro and sulfonyl fluoride groups can also be exploited. The sulfonyl fluoride group is generally more stable and less prone to hydrolysis than a sulfonyl chloride, offering a wider window for performing reactions at the chloro-substituted positions before addressing the sulfonyl fluoride researchgate.net.
Cascade and One-Pot Reaction Sequences
The multiple reactive sites of this compound make it an ideal substrate for cascade and one-pot reaction sequences, which can significantly improve synthetic efficiency by reducing the number of purification steps and saving time and resources.
A hypothetical one-pot reaction could involve the initial selective substitution of one or both chlorine atoms with a desired nucleophile, followed by the in-situ modification of the sulfonyl fluoride group. For example, a di-substitution with a primary amine at the C4 and C6 positions could be followed by the reaction of the sulfonyl fluoride with a different nucleophile to generate a complex, trifunctionalized pyrimidine derivative.
Mechanistic Investigations and Reaction Pathway Analysis
Elucidation of Reaction Mechanisms for Dichloropyrimidine Transformations
The dichloropyrimidine core is susceptible to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.
The mechanism of SNAr reactions on dichloropyrimidines is highly sensitive to the electronic and steric environment of the pyrimidine (B1678525) ring. wuxiapptec.com For 2,4-dichloropyrimidines, nucleophilic substitution typically occurs selectively at the C-4 position. wuxiapptec.com However, the presence of strong electron-donating or electron-withdrawing groups at other positions can alter this selectivity, leading to C-2 substitution or a mixture of products. wuxiapptec.com Quantum mechanical (QM) analyses have been employed to rationalize these shifts in regioselectivity by evaluating the energies of the transition states leading to the different products. wuxiapptec.com The reaction proceeds through a high-energy Meisenheimer intermediate, where the nucleophile adds to the carbon atom before the chloride leaving group departs. youtube.comyoutube.com The stability of this intermediate, and thus the reaction pathway, is influenced by the ability of the pyrimidine ring and its substituents to delocalize the resulting negative charge. youtube.comyoutube.com In symmetrically substituted 4,6-dichloropyrimidines, SNAr reactions with various nucleophilic amines proceed efficiently under conventional conditions. mdpi.com
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide another major pathway for functionalizing dichloropyrimidines. nih.govmdpi.com The generally accepted mechanism involves several key steps: pre-catalyst activation to form the active Pd(0) species, oxidative addition of the palladium into a carbon-chlorine bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com For 2,4-dichloropyrimidines, oxidative addition is favored at the C4-chlorine bond, leading to preferential substitution at this position. mdpi.com
Mechanistic Studies of Sulfonyl Fluoride (B91410) Reactivity, Including SuFEx
The sulfonyl fluoride group is characterized by a unique balance of stability and latent reactivity. sigmaaldrich.comnih.gov The sulfur(VI)-fluoride (S-F) bond is exceptionally stable under many conditions, showing resistance to reduction, oxidation, strong acids, and thermolysis. nih.gov This stability is attributed to the high homolytic bond dissociation energy of the S-F bond (approx. 90.5 kcal/mol) compared to other sulfonyl halides like S-Cl (approx. 46 kcal/mol). bldpharm.com
Despite its stability, the electrophilicity of the sulfur center can be harnessed for "click chemistry" in a reaction known as Sulfur(VI) Fluoride Exchange (SuFEx). sigmaaldrich.comnih.gov SuFEx is a highly efficient and selective reaction that involves the exchange of the fluoride ion with a nucleophile. sigmaaldrich.comnih.gov The mechanism is often accelerated by bases or catalysts. nih.govnih.gov A proposed mechanism involves the nucleophilic activation of the sulfonyl fluoride by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which attacks the sulfur atom. nih.gov This facilitates the expulsion of the fluoride anion and forms a highly reactive intermediate (e.g., RSO2[DBU]+), which is then readily attacked by the primary nucleophile. nih.gov In biological systems, proximity-enabled SuFEx reactions have been shown to follow a two-step mechanism. nih.gov The stability of the departing fluoride ion is a crucial aspect of the reaction, and it can be stabilized by proton or silyl (B83357) sources in the reaction medium. bldpharm.com
| Feature | Dichloropyrimidine (SNAr) | Sulfonyl Fluoride (SuFEx) |
| Reaction Type | Nucleophilic Aromatic Substitution | Nucleophilic Substitution (Click Chemistry) |
| Key Intermediate | Meisenheimer Complex youtube.comyoutube.com | Activated RSO2[Base]+ Complex nih.gov |
| Driving Force | Stabilization of negative charge in intermediate | High reactivity of activated sulfur center |
| Bond Cleaved | Carbon-Chlorine (C-Cl) | Sulfur-Fluorine (S-F) nih.gov |
| Common Catalysts/Additives | Bases (e.g., TEA, K2CO3), Pd catalysts for amination mdpi.comacs.org | Bases (e.g., DBU), Bifluoride Salts nih.govnih.gov |
Kinetic Studies of Key Transformation Steps
Kinetic studies provide quantitative insight into the rates and mechanisms of reactions involving dichloropyrimidines and sulfonyl fluorides. For SuFEx reactions, kinetics have been systematically studied, revealing that sulfonyl fluorides generally exhibit a faster reaction rate than analogous fluorosulfonates in protein contexts. nih.gov
In the electrochemical synthesis of sulfonyl fluorides from thiols, kinetic experiments have demonstrated a stepwise mechanism. nih.gov These studies showed a rapid initial conversion of the starting thiol into a disulfide intermediate. nih.gov This intermediate is then consumed over a longer timescale as the final sulfonyl fluoride product is formed, indicating that the disulfide is a key intermediate on the reaction pathway. nih.gov
Pulse radiolysis studies on the kinetics of electron transfer between purines and pyrimidines have shown these reactions to be extremely fast, with diffusion-controlled reaction rate constants on the order of 109 to 1010 dm3 mol-1 s-1. nih.gov While not a direct study of 4,6-dichloropyrimidine-5-sulfonyl fluoride, these results underscore the rapid kinetics possible for reactions involving the pyrimidine core. nih.gov
Transition State Analysis of C-F and S-F Bond Formation
The formation and cleavage of C-F and S-F bonds are central to the chemistry of fluorinated compounds. The formation of a C-F bond via nucleophilic aromatic substitution involves a high-energy transition state leading to the Meisenheimer intermediate. youtube.comyoutube.com This high energy barrier is a consequence of the temporary loss of aromaticity in the pyrimidine ring during the addition of the fluoride nucleophile. youtube.comyoutube.com Computational studies have been used to calculate the energies of these transition states to predict reaction selectivity. wuxiapptec.com
For S-F bond formation, mechanistic investigations into the electrochemical synthesis of sulfonyl fluorides from thiols and potassium fluoride suggest a nucleophilic fluorination pathway. nih.govacs.org This is in contrast to a potential electrophilic fluorination mechanism involving an in situ generated fluorinating agent. nih.govacs.org The transition state for the SuFEx reaction involves the approach of a nucleophile to the electrophilic sulfur(VI) center. The presence of a base catalyst can lower the energy of this transition state by activating the sulfonyl fluoride, making the sulfur atom more electrophilic and facilitating the departure of the fluoride ion. nih.gov
Solvent and Additive Effects on Reaction Efficiency and Selectivity
The choice of solvent and additives plays a critical role in controlling the outcome of transformations involving dichloropyrimidines.
In Suzuki cross-coupling reactions of 2,4-dichloropyrimidine, the solvent system was found to be crucial for success. nih.gov Alcoholic solvent mixtures, such as ethanol (B145695)/toluene/water, enabled greater reactivity at lower temperatures compared to polar aprotic solvents. nih.gov
For SNAr reactions, both solvents and bases heavily influence regioselectivity and efficiency. acs.org Polar solvents have been shown to enhance regioselectivity in the amination of trichloropyrimidines. acs.org The choice of base is also paramount; in the amination of 6-aryl-2,4-dichloropyrimidine, using lithium bis(trimethylsilyl)amide (LiHMDS) as the base in tetrahydrofuran (B95107) (THF) gave significantly different results and higher selectivity compared to using potassium carbonate in dimethylacetamide (DMAc). acs.org The presence of certain additives can also lead to unexpected reaction pathways. For instance, in the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the use of sodium hydroxide (B78521) in alcoholic solvents led to concurrent solvolysis reactions due to the formation of alkoxide ions. mdpi.com In contrast, using triethylamine (B128534) (TEA) in refluxing ethanol provided suitable conditions specifically for the desired amination. mdpi.com
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A DFT analysis of 4,6-Dichloropyrimidine-5-sulfonyl fluoride (B91410) would typically be performed using a functional like B3LYP and a basis set such as 6-311++G(d,p) to provide a balance of accuracy and computational cost.
Such a study would yield important information about the molecule's geometry, including bond lengths and angles. More importantly, it would allow for the calculation of various reactivity descriptors that help in predicting its chemical behavior. These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Key global reactivity descriptors that would be calculated include:
HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive.
Chemical Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution. Softer molecules are generally more reactive.
Electronegativity (χ): This describes the power of the molecule to attract electrons.
Chemical Potential (μ): This relates to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons.
The distribution of the HOMO and LUMO across the molecule would reveal the likely sites for electrophilic and nucleophilic attack, respectively. For 4,6-Dichloropyrimidine-5-sulfonyl fluoride, the LUMO is expected to be localized on the pyrimidine (B1678525) ring, particularly at the carbon atoms bearing the chlorine atoms, indicating their susceptibility to nucleophilic aromatic substitution (SNAr). The Molecular Electrostatic Potential (MEP) map would further visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, with the sulfonyl group's oxygen atoms and the pyrimidine's nitrogen atoms being potential sites for electrophilic interaction.
| Reactivity Descriptor | Formula | Predicted Significance for this compound |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | A relatively small gap would indicate high reactivity, typical for a molecule with multiple reactive sites. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A low value would suggest the molecule is soft and thus more reactive. |
| Electrophilicity Index (ω) | μ2 / 2η | A high value would indicate a strong electrophilic character, making it susceptible to attack by nucleophiles. |
To understand the mechanisms of reactions involving this compound, ab initio and semiempirical methods can be employed to predict reaction pathways. These methods can model the transition states and intermediates of a reaction, allowing for the calculation of activation energies and reaction energies.
For instance, in a nucleophilic aromatic substitution reaction at one of the chlorine atoms, these calculations could help determine the energy barriers for the formation of the Meisenheimer complex at both the C4 and C6 positions. This would provide a theoretical basis for the observed or predicted regioselectivity of the reaction. Comparing the activation energies for substitution at the two positions would reveal the kinetically favored product.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. For a relatively rigid molecule like this compound, MD simulations might be less critical for understanding its intrinsic reactivity. However, if this molecule were to be studied in the context of its interaction with a biological target, such as an enzyme, MD simulations would be invaluable.
MD simulations could reveal:
The conformational flexibility of the molecule within a binding site.
The stability of key interactions, such as hydrogen bonds or halogen bonds, over time.
The role of solvent molecules in mediating the interaction.
These simulations would provide a dynamic picture of how the molecule behaves in a complex environment, which can be crucial for understanding its biological activity.
Prediction of Regioselectivity and Stereoselectivity
Computational methods are particularly useful for predicting the regioselectivity of reactions on polysubstituted aromatic rings like the pyrimidine in this compound. As mentioned, the relative energies of the transition states for nucleophilic attack at the C4 and C6 positions can be calculated using DFT.
Studies on similar 2,4-dichloropyrimidines have shown that the regioselectivity of SNAr reactions is highly sensitive to the nature of other substituents on the ring. wuxibiology.com For this compound, the electron-withdrawing sulfonyl fluoride group at the C5 position is expected to significantly influence the electron distribution in the ring and thus the regioselectivity of nucleophilic attack. Computational analysis of the LUMO and LUMO+1 orbitals, as well as the transition state energies, would provide a quantitative prediction of whether substitution is favored at the C4 or C6 position. wuxibiology.com
Stereoselectivity is less of a concern for reactions at the aromatic pyrimidine ring itself, but it could become relevant if the molecule were to react with a chiral nucleophile or in a chiral environment.
Analysis of Non-Covalent Interactions Relevant to Reactivity and Selectivity
Non-covalent interactions play a crucial role in directing chemical reactions and determining the structure of molecular solids. For this compound, several types of non-covalent interactions could be significant.
Halogen Bonding: The chlorine atoms on the pyrimidine ring can act as halogen bond donors, interacting with electron-rich atoms.
π-π Stacking: The electron-deficient pyrimidine ring can engage in π-π stacking interactions with electron-rich aromatic systems.
Interactions involving the Sulfonyl Fluoride Group: The fluorine and oxygen atoms of the sulfonyl fluoride group can participate in various non-covalent interactions. While fluorine is generally a poor hydrogen bond acceptor, it can form interactions with π-systems. fgcu.edunih.gov The sulfonyl oxygens are expected to be strong hydrogen bond acceptors.
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions in the solid state. fgcu.edunih.gov Understanding these interactions is important for crystal engineering and for predicting the behavior of the molecule in different environments. Furthermore, intramolecular non-covalent interactions can influence the reactivity of the sulfonyl fluoride group itself. chemrxiv.org
Advanced Spectroscopic and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4,6-dichloropyrimidine-5-sulfonyl fluoride (B91410) and for monitoring its chemical transformations. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple probes to understand its electronic environment and reactivity.
¹H, ¹³C, and ¹⁹F NMR for Monitoring Reactions and Intermediates
While 4,6-dichloropyrimidine-5-sulfonyl fluoride itself does not possess any protons, ¹H NMR spectroscopy is crucial for monitoring its reactions with proton-bearing nucleophiles. The disappearance of reactant signals and the appearance of new signals corresponding to the product provide real-time information on reaction kinetics and the formation of intermediates.
¹³C NMR spectroscopy offers direct insight into the carbon skeleton of the molecule. Based on data from analogous compounds like 4,6-dichloropyrimidine (B16783), the chemical shifts for this compound can be predicted. The carbon atoms C4 and C6, being attached to chlorine, are expected to resonate significantly downfield. The C5 carbon, bonded to the electron-withdrawing sulfonyl fluoride group, would also experience a notable downfield shift. The C2 carbon would be the least deshielded of the ring carbons.
¹⁹F NMR is particularly powerful for studying this compound due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. The sulfonyl fluoride group (-SO₂F) will exhibit a characteristic singlet in the ¹⁹F NMR spectrum. The precise chemical shift of this fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for monitoring nucleophilic substitution reactions at the sulfur atom or changes in the pyrimidine (B1678525) ring. Any transformation involving the -SO₂F group would lead to a significant change in its chemical shift, allowing for unambiguous reaction tracking.
Table 1: Predicted ¹³C and ¹⁹F NMR Chemical Shifts for this compound and Related Compounds
| Compound | Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |
|---|---|---|---|
| This compound | ¹³C | C2: ~150-155, C4/C6: ~160-165, C5: ~130-135 | Downfield shifts due to electronegative substituents. |
| 4,6-Dichloropyrimidine | ¹³C | C2: 151.8, C4/C6: 161.5, C5: 122.0 | Reference data for pyrimidine ring carbons. |
| Generic Aryl Sulfonyl Fluoride | ¹⁹F | +20 to +70 | Typical range for -SO₂F group, sensitive to substituents. |
Advanced NMR Techniques (e.g., HOESY) for Conformational and Interaction Analysis
Advanced NMR techniques, such as Heteronuclear Overhauser Effect Spectroscopy (HOESY), would be invaluable for studying the through-space interactions between the fluorine atom of the sulfonyl fluoride group and other parts of the molecule or with other molecules in solution. For instance, in a reaction involving a nucleophile, a HOESY experiment could potentially detect spatial proximity between the fluorine atom and protons on the incoming reactant, providing crucial evidence for the geometry of a transition state or a pre-reaction complex. This technique can also be used to determine the preferred conformation of flexible side chains that might be introduced by substitution reactions on the pyrimidine ring.
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of related structures, such as 4,6-dichloro-5-methoxypyrimidine, allows for informed predictions about its solid-state behavior. researchgate.net
The pyrimidine ring is expected to be essentially planar. The arrangement of molecules in the crystal lattice would likely be governed by a combination of weak intermolecular interactions. Given the presence of two chlorine atoms and a highly electronegative fluorine atom, halogen bonding is a plausible and significant interaction. Specifically, the electrophilic region on one of the chlorine atoms (σ-hole) could interact with the nucleophilic nitrogen atoms of an adjacent pyrimidine ring. Furthermore, π-π stacking interactions between the electron-deficient pyrimidine rings could also play a crucial role in the crystal packing. The sulfonyl group's oxygen atoms could act as hydrogen bond acceptors if co-crystallized with a suitable donor. Understanding these interactions is vital for crystal engineering and predicting the material properties of its derivatives.
Table 2: Expected Crystallographic Parameters and Intermolecular Interactions for this compound
| Parameter | Expected Value/Feature | Significance |
|---|---|---|
| Crystal System | Likely monoclinic or orthorhombic | Influences physical properties like solubility and melting point. |
| Key Bond Lengths | C-Cl: ~1.73 Å, S=O: ~1.42 Å, S-F: ~1.56 Å | Provides evidence for bond order and electronic effects. |
| Intermolecular Interactions | Halogen bonding (Cl···N), π-π stacking | Dictates crystal packing and stability. |
Mass Spectrometry for Reaction Monitoring and Product Confirmation (Beyond basic identification)
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and its reaction products. Beyond simple confirmation, detailed analysis of the fragmentation patterns in techniques like electron ionization mass spectrometry (EI-MS) can provide significant structural information and be used to monitor reactions.
The mass spectrum of 4,6-dichloropyrimidine shows a characteristic isotopic pattern for two chlorine atoms. nist.gov For this compound, the molecular ion peak would also exhibit this pattern. Key fragmentation pathways would likely involve the loss of the sulfonyl fluoride group or its components. For instance, the loss of SO₂F•, F•, or SO₂ would lead to characteristic fragment ions. Cleavage of the pyrimidine ring itself can also occur, providing further structural confirmation. In a research context, this technique is invaluable for identifying reaction byproducts and for analyzing complex mixtures, which is often encountered during the development of new synthetic methodologies.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Neutral Loss | m/z (for ³⁵Cl) | Significance |
|---|---|---|---|
| [M - F]⁺ | F• | 211 | Loss of fluorine from the sulfonyl group. |
| [M - SO₂]⁺ | SO₂ | 166 | Loss of sulfur dioxide. |
| [M - SO₂F]⁺ | SO₂F• | 147 | Loss of the entire sulfonyl fluoride radical. |
| [C₄HN₂Cl₂]⁺ | SO₂F• | 147 | Corresponds to the 4,6-dichloropyrimidinyl cation. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Probes
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to probe changes in bonding during a reaction.
The IR and Raman spectra will be dominated by vibrations characteristic of the dichloropyrimidine ring and the sulfonyl fluoride group. The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group are expected to give rise to strong bands in the IR spectrum, typically in the region of 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹, respectively. The S-F stretching vibration will also produce a strong, characteristic band, usually found between 800 and 900 cm⁻¹. The pyrimidine ring itself has a series of characteristic stretching and bending vibrations. The C-Cl stretching modes are typically observed in the 600-800 cm⁻¹ region. osti.gov
In a research setting, IR spectroscopy can be used for in-situ reaction monitoring, for example, by observing the disappearance of a reactant's characteristic absorption band and the appearance of a product's band. Raman spectroscopy, being less sensitive to aqueous media, is particularly useful for studying reactions in water. The complementary nature of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| S=O asymmetric stretch | 1400-1450 | Strong in IR |
| S=O symmetric stretch | 1200-1250 | Strong in IR |
| S-F stretch | 800-900 | Strong in IR |
| Pyrimidine ring stretches | 1400-1600 | IR and Raman |
| C-Cl stretches | 600-800 | IR and Raman |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,6-Dichloropyrimidine |
| 4,6-dichloro-5-methoxypyrimidine |
Applications in Advanced Organic Synthesis
Building Block for Heterocyclic Systems
The inherent reactivity of the chloro and sulfonyl fluoride (B91410) substituents makes 4,6-Dichloropyrimidine-5-sulfonyl fluoride an exceptional starting material for the synthesis of a wide array of heterocyclic compounds.
The dichloropyrimidine scaffold is a well-established precursor for creating fused heterocyclic systems. The two chlorine atoms on the pyrimidine (B1678525) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. By reacting this compound with bifunctional nucleophiles, it is possible to construct fused-ring systems in a controlled manner. For instance, reaction with a dinucleophile such as a diamine, diol, or dithiol can lead to the formation of a new ring fused to the pyrimidine core. The sulfonyl fluoride group, being relatively stable under many SNAr conditions, can be retained for subsequent transformations, adding another layer of synthetic utility. This approach enables the synthesis of novel pyrimidine-fused benzazepines and other complex heterocyclic structures. researchgate.net
Table 1: Potential Fused Heterocyclic Systems from this compound
| Bifunctional Nucleophile | Resulting Fused Ring System | Potential Application Area |
| Hydrazine Derivatives | Pyrazolo[3,4-d]pyrimidine | Medicinal Chemistry |
| 1,2-Phenylenediamine | Pyrimido[4,5-b]quinoxaline | Materials Science |
| 2-Aminothiophenol | Pyrimido[5,4-b] nih.govnih.govbenzothiazine | Agrochemicals |
| Guanidine | Pteridine | Biological Probes |
The synthesis of analogues of complex natural products is a critical endeavor in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The modular nature of this compound makes it a valuable tool for this purpose. Its three distinct reaction handles allow for the systematic and controlled introduction of various substituents, mimicking the functionalities of a natural product while incorporating the pyrimidine core. The sulfonyl fluoride group, in particular, can participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful method for late-stage functionalization. researchgate.net This allows for the efficient coupling of the pyrimidine core to other complex fragments, facilitating the rapid assembly of natural product analogues.
Scaffold for Complex Molecular Architecture Synthesis
A molecular scaffold is a core structure upon which a variety of substituents can be systematically attached to create a family of related compounds. The defined geometry and trifunctionality of this compound make it an ideal scaffold for building complex and diverse molecular architectures.
The differential reactivity of the functional groups on this compound allows for selective, sequential reactions. Generally, the chlorine atoms are more susceptible to nucleophilic substitution than the sulfonyl fluoride group. Furthermore, the two chlorine atoms at the C4 and C6 positions can exhibit different reactivities, influenced by the electronic effects of incoming substituents, enabling regioselective modifications. mdpi.comnih.gov A typical synthetic strategy might involve a first SNAr reaction at one chloro position, a second SNAr at the other, followed by a SuFEx reaction at the sulfonyl fluoride moiety. nih.gov This stepwise approach provides precise control over the final structure, enabling the synthesis of highly complex, polyfunctionalized molecules from a single, readily available starting material.
Table 2: Illustrative Sequential Transformation Strategy
| Step | Reaction Type | Reagent (Example) | Position Reacted | Intermediate/Product |
| 1 | SNAr | Aniline | C4 (more reactive) | 4-Anilino-6-chloropyrimidine-5-sulfonyl fluoride |
| 2 | SNAr | Benzylamine | C6 | 4-Anilino-6-(benzylamino)pyrimidine-5-sulfonyl fluoride |
| 3 | SuFEx | Phenol | C5-SO₂F | 4-Anilino-6-(benzylamino)pyrimidine-5-sulfonate |
In modern drug discovery, the synthesis of large, diverse libraries of compounds for high-throughput screening is paramount. nih.gov this compound is an exemplary modular building block for this purpose. researchgate.netenamine.net By employing a combinatorial approach where the scaffold is reacted with sets of different reactants at each of its three positions, vast libraries of unique compounds can be generated. For example, reacting the core with 100 different amines at C4, followed by 100 different nucleophiles at C6, and finally 100 different phenols or amines at the C5-SO₂F group could theoretically generate one million distinct molecules. This modularity is a key feature of "click chemistry" platforms and makes the compound a valuable starting point for creating focused or diversity-oriented chemical libraries. nih.gov
Use in Fluorination Methodology Development
While sulfonyl fluorides are exceptionally stable, their synthesis and reactivity are areas of active research. researchgate.netnih.gov this compound serves as a valuable substrate in the development of new synthetic methodologies involving the sulfonyl fluoride group. Its well-defined structure and multiple reactive sites allow researchers to test the chemoselectivity and efficiency of new catalysts or reaction conditions designed for transformations of the -SO₂F moiety. For example, it can be used as a model substrate to develop novel SuFEx coupling partners or catalysts that activate the S-F bond under specific conditions. enamine.netchemrxiv.org Furthermore, the development of efficient methods for the introduction of the sulfonyl fluoride group itself is a significant area of research, and understanding the chemistry of stable, polyfunctionalized molecules like this pyrimidine derivative is crucial. researchgate.net While not a general fluorinating agent itself, its utility as a benchmark compound helps to advance the broader field of fluorine chemistry. nih.gov
Reagent in C-F Bond Formation Strategies
While sulfonyl fluorides can serve as reagents in C-F bond formation, particularly in the deoxyfluorination of alcohols, the primary application of this compound in advanced organic synthesis is not as a general fluorinating agent. Its utility is more pronounced in the context of radiolabeling, where the sulfonyl fluoride moiety acts as a site for isotopic exchange.
In the broader class of sulfonyl fluorides, reagents like 2-pyridinesulfonyl fluoride (PyFluor) have been developed as inexpensive and thermally stable deoxyfluorination reagents. These reagents can convert a wide range of alcohols to their corresponding fluorides with high selectivity and without significant formation of elimination byproducts. ucla.edu The mechanism is proposed to involve a base-assisted addition of the alcohol to the sulfonyl fluoride, followed by the displacement of a sulfonate leaving group by fluoride. ucla.edu Another example is N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), which has been shown to be effective for the rapid deoxyfluorination of alcohols at room temperature. cas.cnnih.gov
However, the reactivity and application of a specific sulfonyl fluoride in deoxyfluorination are highly dependent on its structure. For instance, a comparison of various sulfonyl fluorides in the deoxyazidation of alcohols, a related transformation, showed that the choice of the sulfonyl fluoride significantly impacts the reaction outcome, with some reagents leading to the formation of stable sulfonyl ester intermediates rather than the desired product. nih.gov
Currently, there is limited specific information in the scientific literature detailing the use of this compound as a standalone reagent for general C-F bond formation strategies like deoxyfluorination. Its value in organic synthesis is predominantly realized through its role in radiolabeling methodologies.
Role in Radiolabeling Methodologies (e.g., ¹⁸F-labeling)
The most significant application of this compound in advanced organic synthesis is as a precursor in radiolabeling methodologies, particularly for the introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) imaging. This is primarily achieved through a powerful technique known as Sulfur [¹⁸F]Fluoride Exchange (SuFEx) click chemistry. nih.govamazonaws.com
SuFEx is an isotopic exchange method that allows for the rapid and efficient radiosynthesis of ¹⁸F-labeled compounds from their corresponding non-radioactive sulfonyl fluoride precursors. nih.govamazonaws.com The process involves the exchange of a non-radioactive fluorine-19 atom on the sulfonyl fluoride group with a radioactive fluorine-18 atom.
Key Features of SuFEx Chemistry:
Speed: The labeling process is often extremely fast, with reactions completed in as little as 30 seconds at room temperature. amazonaws.com
High Radiochemical Yield: SuFEx reactions typically provide excellent radiochemical yields, often in the range of 83-100%. amazonaws.com
Mild Reaction Conditions: The labeling can be performed under gentle conditions, which is crucial for sensitive biomolecules.
Simplified Purification: The purification of the ¹⁸F-labeled product is often straightforward, sometimes only requiring simple cartridge filtration instead of time-consuming high-performance liquid chromatography (HPLC). amazonaws.com
High Molar Activity: The methodology can produce radiotracers with high molar activity, which is important for in vivo imaging applications. nih.govamazonaws.com
The sulfonyl fluoride group in this compound serves as a stable yet reactive handle for the introduction of ¹⁸F. This compound can be incorporated into a larger molecule of interest, which is then subjected to the SuFEx reaction to produce the final ¹⁸F-labeled PET tracer.
The development of ¹⁸F-labeled amino acid tracers is an area where this methodology has shown significant promise. By introducing a sulfonyl fluoride group onto an amino acid scaffold, researchers can create precursors for rapid ¹⁸F-labeling. nih.gov For example, while direct labeling of some amino acids can be challenging, the SuFEx approach provides a viable two-step method to produce these valuable imaging agents. nih.gov
The table below summarizes the key aspects of the application of sulfonyl fluorides in ¹⁸F-labeling.
| Feature | Description | References |
| Methodology | Sulfur [¹⁸F]Fluoride Exchange (SuFEx) click chemistry. | nih.govamazonaws.com |
| Mechanism | Isotopic exchange of ¹⁹F with ¹⁸F on the sulfonyl fluoride group. | nih.gov |
| Reaction Time | Can be as short as 30 seconds at room temperature. | amazonaws.com |
| Radiochemical Yield | Typically high, often in the range of 83-100%. | amazonaws.com |
| Purification | Often simplified, sometimes only requiring cartridge filtration. | amazonaws.com |
| Applications | Synthesis of ¹⁸F-labeled PET tracers, including amino acid analogs. | nih.gov |
Role in Chemical Biology and Material Science Research
Precursor for Functional Polymers and Dyes
While the compound is categorized as a heterocyclic building block, specific research detailing its synthetic utility as a precursor for functional polymers or dyes is not available.
Contribution to the Development of New Research Tools in Molecular Sciences
There is no information in the scientific literature regarding specific contributions of 4,6-Dichloropyrimidine-5-sulfonyl fluoride (B91410) to the development of new research tools in molecular sciences.
Future Perspectives and Emerging Research Directions
Sustainable and Green Synthesis Approaches for 4,6-Dichloropyrimidine-5-sulfonyl fluoride (B91410)
Traditional synthetic routes for pyrimidine (B1678525) derivatives and sulfonyl fluorides often involve hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.inresearchgate.net The principles of green chemistry are driving the development of more sustainable alternatives. Future research in the synthesis of 4,6-Dichloropyrimidine-5-sulfonyl fluoride is expected to focus on several key areas:
Eco-Friendly Solvents: A primary goal is to replace conventional toxic organic solvents. Water is considered an ideal green solvent, and recent advancements have enabled nucleophilic fluorination reactions to be performed in aqueous media by using surfactant-based catalytic systems. digitellinc.com This approach has been successfully applied to convert sulfonyl chlorides to sulfonyl fluorides with high conversion rates. digitellinc.com The use of ionic liquids, which are known for their low toxicity and biodegradability, also presents a promising alternative for pyrimidine synthesis. rasayanjournal.co.in
Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis are emerging as powerful tools in green chemistry. rasayanjournal.co.inresearchgate.net These techniques can significantly shorten reaction times, reduce energy consumption, and often lead to higher product yields and purity compared to conventional heating methods. rasayanjournal.co.in
Atom Economy and Waste Reduction: The development of one-pot, multicomponent reactions is a key strategy to improve atom economy and minimize waste. rasayanjournal.co.inresearchgate.net For the synthesis of sulfonyl fluorides, newer methods are being developed that avoid the use of highly toxic reagents like SO₂F₂ gas. sciencedaily.comeurekalert.org For instance, a recently developed process uses the reaction of thiols or disulfides with SHC5® and potassium fluoride (KF), producing only non-toxic salts like NaCl and KCl as by-products. sciencedaily.comeurekalert.org Another green approach involves the electrochemical oxidative coupling of thiols with potassium fluoride, which avoids the need for chemical oxidants. nih.gov
| Parameter | Conventional Methods | Emerging Green Approaches |
|---|---|---|
| Solvents | Hazardous organic solvents | Water, Ionic Liquids, Solvent-free conditions rasayanjournal.co.indigitellinc.com |
| Reagents | Toxic and hazardous (e.g., SO₂F₂, sulfonyl chlorides) sciencedaily.comnih.gov | Safer alternatives (e.g., KF, thiols), electrochemical methods sciencedaily.comnih.gov |
| Energy Input | Prolonged conventional heating | Microwave irradiation, Ultrasonication rasayanjournal.co.inresearchgate.net |
| By-products | Often toxic and difficult to handle | Benign salts (e.g., NaCl, KCl) eurekalert.org |
Catalytic Methodologies for Enhanced Reactivity and Selectivity
Catalysis is at the forefront of efforts to enhance the efficiency, reactivity, and selectivity of chemical transformations involving sulfonyl fluorides. For a molecule like this compound, with multiple reactive sites, catalytic control is crucial.
Base Catalysis: Nitrogen and phosphorus bases have been shown to activate the S-F bond of sulfonyl fluorides, making the sulfur center more susceptible to nucleophilic attack. nih.gov This strategy is central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Catalysts like 1-hydroxybenzotriazole (HOBt) have proven effective in activating sulfonyl fluorides for amidation reactions, even with sterically hindered substrates. chemrxiv.orgresearchgate.net
Transition-Metal Catalysis: While the S-F bond is generally robust, transition metals can be employed to construct the C-S bond catalytically. nih.gov Palladium-catalyzed reactions have been used to synthesize arylsulfonyl fluorides from aryl iodides. mdpi.com Another innovative approach uses bismuth(III) catalysis for the one-pot synthesis of heteroaryl sulfonyl fluorides from boronic acids, involving steps of transmetalation and SO₂ insertion. mdpi.comresearchgate.net
Photoredox and Electrocatalysis: These modern catalytic techniques offer new ways to generate reactive intermediates under mild conditions. sigmaaldrich.com Photoredox catalysis can be used to generate fluorosulfuryl radicals, enabling the synthesis of alkenyl sulfonyl fluorides. nih.gov Electrocatalysis provides a reagent-free method for synthesizing sulfonyl fluorides from thiols, showcasing a broad substrate scope. nih.govsigmaaldrich.com
The application of these catalytic strategies to this compound could enable highly selective functionalization at either the chlorine atoms or the sulfonyl fluoride group, providing access to a diverse range of derivatives that are otherwise difficult to synthesize.
Flow Chemistry Applications in Synthesis and Derivatization
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, improved scalability, and consistent product quality. researchgate.net Its application in the synthesis and derivatization of this compound is a promising future direction.
Improved Safety and Control: Many reactions used to synthesize heterocyclic compounds or install sulfonyl fluoride groups involve hazardous reagents or exothermic processes. Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for such reactions to be conducted safely at temperatures and pressures that would be risky in a batch process.
Automated Synthesis and Library Generation: The integration of flow chemistry with automated platforms, potentially combined with techniques like photochemistry, can facilitate the rapid synthesis of compound libraries. researchgate.net This is particularly valuable for medicinal chemistry applications, where a large number of derivatives of a lead compound like this compound might be needed for structure-activity relationship (SAR) studies.
Multi-step Continuous Synthesis: Flow chemistry enables the telescoping of multiple reaction steps into a single, continuous process without the need to isolate and purify intermediates. researchgate.net This can significantly streamline the synthesis of complex derivatives from this compound, reducing waste and manufacturing time. Pharmaceutical companies are increasingly adopting this technology for key steps in the manufacture of active pharmaceutical ingredients (APIs). researchgate.net
Advanced Computational Design of Novel Derivatives with Tuned Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these methods can guide the rational design of new derivatives with precisely tuned properties.
Structure-Based Drug Design (SBDD): The sulfonyl fluoride moiety is a well-known "warhead" for covalent inhibitors, targeting nucleophilic residues like serine or tyrosine in proteins. nih.gov Computational docking and molecular dynamics simulations can be used to model the interaction of this compound derivatives within the active site of a target protein. This allows for the design of molecules with optimized non-covalent interactions to position the sulfonyl fluoride group for selective covalent bond formation. nih.gov
Predicting Reactivity and Selectivity: Quantum mechanical calculations can provide deep insights into the electronic structure and reactivity of the molecule. For example, computational studies can predict the relative reactivity of the C4 and C6 chlorine atoms versus the sulfonyl fluoride group under various conditions, guiding the design of selective derivatization strategies. This is crucial for developing selective inhibitors for targets like Colony-Stimulating Factor-1 Receptor (CSF1R), where achieving selectivity over related kinases is a major challenge. mdpi.comnih.gov
Designing for Pharmacokinetic Properties: Computational models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed derivatives. This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, focusing synthetic efforts on molecules with a higher probability of success. mdpi.com
| Computational Method | Application for this compound Derivatives |
|---|---|
| Molecular Docking | Predicting binding modes in protein targets to guide inhibitor design. mdpi.com |
| Quantum Mechanics (QM) | Calculating reaction barriers to predict site selectivity (C4/C6 vs. SO₂F). |
| Molecular Dynamics (MD) | Simulating protein-ligand stability and conformational changes. nih.gov |
| ADME Prediction Models | In silico evaluation of drug-likeness and pharmacokinetic properties. mdpi.com |
Exploration of New Mechanistic Pathways and Unprecedented Transformations
While the reactivity of sulfonyl fluorides in SuFEx chemistry is well-established, there is ongoing research to uncover new mechanistic pathways and expand their synthetic utility beyond simple nucleophilic substitution.
Radical-Based Transformations: The insertion of sulfur dioxide into radical intermediates is a growing area of interest for the synthesis of sulfonyl-containing compounds. researchgate.net Exploring the potential of the this compound scaffold to participate in or be synthesized via radical pathways could lead to novel C-C and C-S bond-forming reactions.
Catalytic Activation Modes: Research into how catalysts interact with the S-F bond continues to yield new insights. For example, computational studies have shown that in some base-catalyzed reactions, the base may function by deprotonating the amine nucleophile, significantly increasing its nucleophilicity, rather than directly activating the sulfonyl fluoride. nih.gov Understanding these nuanced mechanistic details is key to developing more efficient catalytic systems.
Dearomative Functionalization: Recent research has demonstrated that ethenesulfonyl fluorides can undergo photocatalytic [2+2] cycloaddition reactions with heteroaromatics. researchgate.net Exploring similar dearomative transformations with the pyrimidine core of this compound could provide rapid access to complex, three-dimensional scaffolds with interesting biological properties.
The pursuit of these new transformations, supported by detailed mechanistic studies, will undoubtedly expand the synthetic toolbox available for modifying this compound, leading to the discovery of molecules with unique structures and functions.
Q & A
Basic: What are the most reliable synthetic routes for 4,6-dichloropyrimidine-5-sulfonyl fluoride, and how can intermediates be validated?
Answer:
The compound is typically synthesized via sulfonylation of 4,6-dichloropyrimidine-5-thiol intermediates using sulfuryl fluoride (SO₂F₂) under controlled anhydrous conditions. Key steps include:
- Intermediate preparation: Chlorination of pyrimidine derivatives using POCl₃ or PCl₅ at 80–100°C .
- Sulfonylation: Reacting the thiol intermediate with SO₂F₂ in dichloromethane at 0–5°C to avoid side reactions .
- Validation: Use LC-MS to confirm molecular weight (MW = 247.53 g/mol) and ¹⁹F NMR to verify sulfonyl fluoride incorporation (δ = 55–60 ppm). Purity (>95%) should be confirmed via HPLC with a C18 column and acetonitrile/water gradient .
Basic: How should researchers characterize the hydrolytic stability of this compound in aqueous buffers?
Answer:
- Experimental design: Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 37°C. Monitor degradation via:
- Data interpretation: Hydrolysis rates (t₁/₂) vary with pH; acidic conditions (pH <4) typically accelerate degradation. Compare kinetic data to computational models (DFT calculations for transition-state analysis) .
Advanced: How can contradictions in reported reactivity of this compound with nucleophiles be resolved?
Answer:
Discrepancies often arise from competing reaction pathways (e.g., SNAr vs. sulfonyl group displacement):
- Mechanistic studies: Use isotopic labeling (¹⁸O in sulfonyl group) to track nucleophilic attack sites.
- Competition experiments: Compare reactivity of the compound with model nucleophiles (e.g., amines vs. thiols) in DMF or THF.
- Controlled conditions: Adjust temperature (e.g., −20°C suppresses SNAr) and solvent polarity to isolate dominant pathways. Conflicting data may reflect solvent-dependent selectivity .
Advanced: What strategies optimize regioselective functionalization of this compound in cross-coupling reactions?
Answer:
- Catalytic systems: Use Pd(PPh₃)₄ with Suzuki-Miyaura partners (e.g., arylboronic acids) for C4 substitution. C6 selectivity is achievable with bulkier ligands (e.g., XPhos) to sterically hinder C4 .
- Temperature control: Lower temperatures (−10°C) favor C4 coupling, while higher temperatures (80°C) promote C6 reactivity.
- Monitoring: Track reaction progress via in situ ³¹P NMR to detect catalyst speciation and intermediates .
Advanced: How do electronic effects of the sulfonyl fluoride group influence the pyrimidine ring’s electrophilicity?
Answer:
- Computational analysis: Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The sulfonyl fluoride group withdraws electron density via resonance, enhancing C4/C6 electrophilicity for SNAr reactions.
- Experimental validation: Compare reaction rates with analogs lacking the sulfonyl group (e.g., 4,6-dichloropyrimidine). Hammett substituent constants (σₚ) correlate with observed rate enhancements .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE): Use nitrile gloves, goggles, and a fume hood due to potential fluoride release and skin/eye irritation .
- Decontamination: Neutralize spills with saturated calcium carbonate solution to precipitate fluoride ions.
- Storage: Keep under argon at −20°C in amber vials to prevent moisture ingress and photodegradation .
Advanced: How can researchers assess the compound’s potential as a covalent inhibitor in enzyme studies?
Answer:
- Kinetic assays: Perform time-dependent inhibition assays (e.g., with serine hydrolases) using fluorogenic substrates. Calculate kₒᵇₛ/[I] to quantify inactivation efficiency.
- Mass spectrometry: Confirm covalent adduct formation via intact protein MS after incubating the enzyme with the compound.
- Competitive experiments: Co-incubate with known sulfonyl fluoride inhibitors (e.g., PMSF) to validate target specificity .
Advanced: What analytical methods resolve ambiguities in crystallographic data for derivatives of this compound?
Answer:
- High-resolution XRD: Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve disorder in sulfonyl or pyrimidine moieties.
- Complementary techniques: Use solid-state ¹³C and ¹⁹F NMR to cross-validate bond lengths and angles.
- Computational refinement: Apply density functional theory (DFT)-assisted refinement (e.g., in Olex2) to model disordered regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
